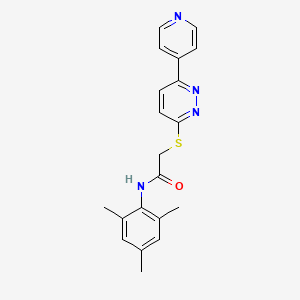

N-mesityl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

CAS No.: 872701-62-7

Cat. No.: VC4304178

Molecular Formula: C20H20N4OS

Molecular Weight: 364.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872701-62-7 |

|---|---|

| Molecular Formula | C20H20N4OS |

| Molecular Weight | 364.47 |

| IUPAC Name | 2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

| Standard InChI | InChI=1S/C20H20N4OS/c1-13-10-14(2)20(15(3)11-13)22-18(25)12-26-19-5-4-17(23-24-19)16-6-8-21-9-7-16/h4-11H,12H2,1-3H3,(H,22,25) |

| Standard InChI Key | JOQJRHAFOKPOJP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)C |

Introduction

Synthesis and Potential Applications

While specific synthesis details for N-mesityl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide are not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the pyridazine and pyridine rings, followed by attachment of the mesityl and acetamide groups.

Potential applications of such compounds could include:

-

Biological Activity: Given the presence of pyridazine and pyridine rings, these compounds might exhibit antimicrobial, anticancer, or other biological activities.

-

Pharmaceutical Development: The structural complexity and potential biological activity make these compounds interesting candidates for drug development.

Related Research Findings

Research on similar compounds highlights the importance of the pyridazine and pyridine rings in biological activity. For example:

-

Pyrimidine Derivatives: Studies on pyrimidine derivatives have shown promising antimicrobial activities, suggesting that similar heterocyclic compounds could be effective in various biological contexts .

-

Triazine Sulfonamides: These compounds have demonstrated anticancer and antimalarial activities, underscoring the potential of heterocyclic compounds in drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume